molecular formula C19H19F2N3O2 B7043105 (2-Cyclopropylpyrimidin-5-yl)-[4-(2,4-difluorophenoxy)piperidin-1-yl]methanone

(2-Cyclopropylpyrimidin-5-yl)-[4-(2,4-difluorophenoxy)piperidin-1-yl]methanone

Cat. No.: B7043105
M. Wt: 359.4 g/mol
InChI Key: QMOKRHXBLLGOQI-UHFFFAOYSA-N
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Description

(2-Cyclopropylpyrimidin-5-yl)-[4-(2,4-difluorophenoxy)piperidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropylpyrimidine core linked to a piperidine ring substituted with a difluorophenoxy group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylpyrimidin-5-yl)-[4-(2,4-difluorophenoxy)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the cyclopropylpyrimidine and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include cyclopropylamine, pyrimidine derivatives, and difluorophenol, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylpyrimidin-5-yl)-[4-(2,4-difluorophenoxy)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Cyclopropylpyrimidin-5-yl)-[4-(2,4-difluorophenoxy)piperidin-1-yl]methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biochemical pathways and identifying potential drug targets.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs to treat various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and expand their applications in fields such as electronics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2-Cyclopropylpyrimidin-5-yl)-[4-(2,4-difluorophenoxy)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropylpyrimidin-5-yl)-[4-(2,4-difluorophenoxy)piperidin-1-yl]methanone stands out due to its unique combination of a cyclopropylpyrimidine core and a difluorophenoxy-substituted piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2-cyclopropylpyrimidin-5-yl)-[4-(2,4-difluorophenoxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O2/c20-14-3-4-17(16(21)9-14)26-15-5-7-24(8-6-15)19(25)13-10-22-18(23-11-13)12-1-2-12/h3-4,9-12,15H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOKRHXBLLGOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)C(=O)N3CCC(CC3)OC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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